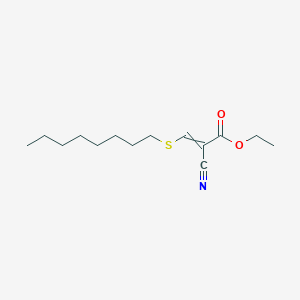
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is an ester derivative with a cyano group and an octylsulfanyl group attached to a prop-2-enoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with an appropriate octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the production efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano or ester groups, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or reactivity.
Biological Studies: Researchers explore its potential as a bioactive compound with antimicrobial or anticancer properties.
Industrial Applications: It is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano and octylsulfanyl groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-cyano-3-(octylsulfanyl)prop-2-enoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: This compound has a furan ring instead of an octylsulfanyl group, leading to different reactivity and applications.
Ethyl 2-cyano-3,3-diphenylacrylate: The presence of diphenyl groups in this compound results in distinct chemical properties and uses.
2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate: This compound has a nitrophenyl group, which imparts unique biological activities.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Propriétés
Numéro CAS |
90279-76-8 |
|---|---|
Formule moléculaire |
C14H23NO2S |
Poids moléculaire |
269.40 g/mol |
Nom IUPAC |
ethyl 2-cyano-3-octylsulfanylprop-2-enoate |
InChI |
InChI=1S/C14H23NO2S/c1-3-5-6-7-8-9-10-18-12-13(11-15)14(16)17-4-2/h12H,3-10H2,1-2H3 |
Clé InChI |
HATNSKIOCKVZGR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCSC=C(C#N)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


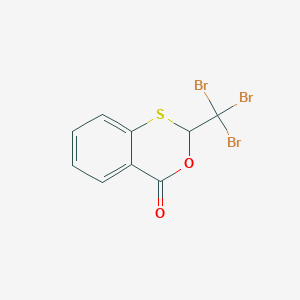
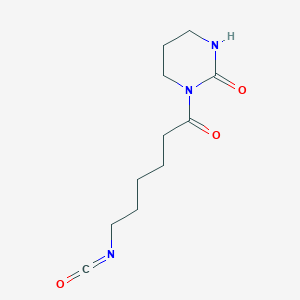

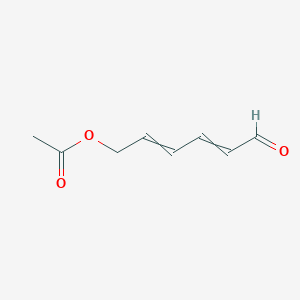

![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
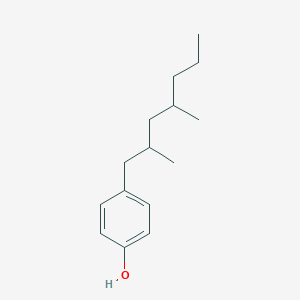
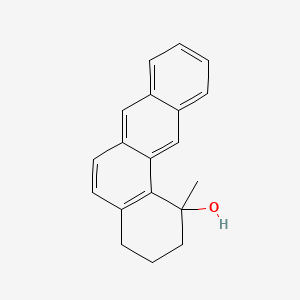




![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
